molecular formula C16H12F3N5O B2978246 5-amino-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950242-81-6

5-amino-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2978246
CAS No.: 950242-81-6
M. Wt: 347.301
InChI Key: RUFLPTMEMNACQP-UHFFFAOYSA-N
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Description

5-amino-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12F3N5O and its molecular weight is 347.301. The purity is usually 95%.
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Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The molecule serves as a suitable candidate for the preparation of peptidomimetics or biologically active compounds leveraging the triazole scaffold. A ruthenium-catalyzed cycloaddition protocol has been developed to synthesize a protected version of this triazole amino acid, demonstrating complete regiocontrol for aryl or alkyl azides. These synthesized amino acids have been utilized to prepare triazole-containing dipeptides and triazoles active as HSP90 inhibitors, highlighting its potential in drug discovery (Ferrini et al., 2015).

Dimroth Rearrangement Studies

The molecule has been the subject of studies focused on the Dimroth rearrangement, a chemical process it may undergo. Research into its structural characteristics, including the crystal structure of related triazole compounds, provides insights into the rearrangement mechanisms and offers evidence for synthetic pathways and transformations relevant to medicinal chemistry and material science (L'abbé et al., 2010).

Synthesis of Antimicrobial Agents

A series of novel compounds derived from a related triazole carboxylic acid has been synthesized and evaluated for their antimicrobial activities. This research underscores the molecule's role as a precursor in developing potential antimicrobial agents, demonstrating moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017).

Anticancer Activity

The molecule has been implicated in the synthesis of compounds with distinct inhibitory capacities against cancer cell proliferation. This includes research on similar compounds showcasing effective inhibition against various cancer cell lines, thereby underscoring the triazole derivative's potential in oncological therapeutics (Lu et al., 2017).

Anti-Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their derivatives, synthesized through a new route involving the triazole structure, has shown significant antiviral activities against the H5N1 bird flu influenza virus. This highlights the molecule's utility in the design and development of new antiviral agents (Hebishy et al., 2020).

Properties

IUPAC Name

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O/c17-16(18,19)11-8-4-5-9-12(11)21-15(25)13-14(20)24(23-22-13)10-6-2-1-3-7-10/h1-9H,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFLPTMEMNACQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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